2,7-Diiodo-9H-carbazole

Description

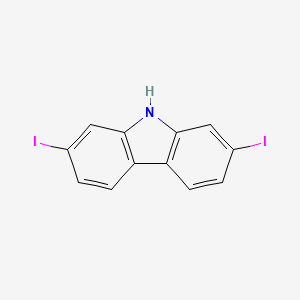

2,7-Diiodo-9H-carbazole is a halogenated carbazole derivative featuring iodine atoms at the 2- and 7-positions of the aromatic core. Carbazoles are nitrogen-containing heterocyclic compounds renowned for their thermal stability, optoelectronic properties, and versatility in organic synthesis. The introduction of iodine substituents enhances electron-withdrawing characteristics, making this compound valuable in materials science, particularly in organic electronics such as organic light-emitting diodes (OLEDs) and photovoltaics .

Properties

Molecular Formula |

C12H7I2N |

|---|---|

Molecular Weight |

419.00 g/mol |

IUPAC Name |

2,7-diiodo-9H-carbazole |

InChI |

InChI=1S/C12H7I2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H |

InChI Key |

WJHDOZKVIHANFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1I)NC3=C2C=CC(=C3)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds :

Comparison :

- Electron-Withdrawing Strength : Iodine’s higher atomic mass and lower electronegativity (compared to bromine) may reduce conjugation disruption while enhancing charge transport properties.

- Crystal Packing: In 2,7-dibromo-9-octyl-9H-carbazole, Br⋯Br interactions (3.5–3.6 Å) and C–H⋯π bonds stabilize the monoclinic lattice .

- Applications : Brominated derivatives are widely used in polymer synthesis due to their reactivity in cross-coupling reactions , whereas iodinated analogs may excel in optoelectronic devices due to enhanced charge mobility .

Positional Isomerism: 2,7- vs. 3,6-Diiodo Derivatives

Key Compounds :

Comparison :

- Electronic Structure: 3,6-Diiodo derivatives exhibit extended π-conjugation along the carbazole’s long axis, favoring red-shifted absorption/emission spectra.

- Solubility: The ethyl group in 3,6-diiodo-9-ethyl-9H-carbazole improves solubility in nonpolar solvents, whereas this compound (lacking alkyl chains) may require polar solvents or structural modifications for processability .

Substituent Effects: Alkyl vs. Aryl Groups

Key Compounds :

Comparison :

- Electronic Modulation : Pyridyl-ethynyl groups in enhance electron-deficient character, suitable for n-type semiconductors. In contrast, this compound’s iodine atoms provide moderate electron withdrawal, balancing hole/electron transport in ambipolar materials.

- Thermal Stability : Alkyl chains (e.g., octyl in ) improve thermal stability but reduce crystallinity, whereas aryl groups (e.g., methoxyphenyl in ) may enhance π-stacking for improved charge mobility .

Data Tables

Table 1: Structural and Electronic Comparison of Halogenated Carbazoles

Table 2: Substituent Effects on Properties

| Compound | Substituent Type | Solubility | Conjugation Pathway | Thermal Stability |

|---|---|---|---|---|

| This compound | Halogen (I) | Low | Asymmetric | Moderate |

| 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole | Aryl-Ethynyl | Moderate | Extended | High |

| 9-(4-Methoxyphenyl)-9H-carbazole | Aryl (OCH₃) | High | Symmetric | High |

Research Findings and Implications

- Halogen Choice : Iodine’s polarizability enhances intermolecular interactions, critical for charge transport in thin-film devices. However, bromine’s smaller size allows tighter packing, beneficial for crystalline materials .

- Positional Isomerism : 2,7-Diiodo derivatives may exhibit broader absorption spectra than 3,6-isomers, making them suitable for light-harvesting applications .

- Synthetic Challenges : Direct iodination at 2,7-positions requires precise control to avoid overhalogenation, whereas brominated analogs are more straightforward to synthesize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.